Cas no 556777-69-6 (4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine)
556777-69-6 structure
Product Name:4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine
CAS-nummer:556777-69-6
MF:C17H19N3
MW:265.352863550186
MDL:MFCD05197315
CID:385018
PubChem ID:3324247
Update Time:2025-04-19
4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-3-butanamine,2-(2-pyridinyl)-
- 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine
- 4-(2-PYRIDIN-2-YL-1H-INDOL-3-YL)-BUTYLAMINE
- 4-[2-(pyridin-2-yl)-1H-indol-3-yl]butan-1-amine
- AKOS005638626
- MFCD05197315
- 556777-69-6
- DTXSID40391464
- ETHYL7-AMINO-2-(METHYLTHIO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 4-(2-(Pyridin-2-yl)-1H-indol-3-yl)butan-1-amine
- MS-21553
- 4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine
-
- MDL: MFCD05197315
- Inchi: 1S/C17H19N3/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2
- InChI-sleutel: ARKKMQBKAYOBNA-UHFFFAOYSA-N
- LACHT: N1C2C=CC=CC=2C(=C1C1C=CC=CN=1)CCCCN
Berekende eigenschappen
- Exacte massa: 265.15800
- Monoisotopische massa: 265.158
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 294
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 54.7Ų
Experimentele eigenschappen
- Dichtheid: 1.154
- Kookpunt: 509.6°C at 760 mmHg
- Vlampunt: 294.6°C
- Brekindex: 1.647
- PSA: 54.70000
- LogboekP: 4.21160
- Dampfdruk: 0.0±1.3 mmHg at 25°C
4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 205355-0.500g |
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine, 95% |
556777-69-6 | 95% | 0.500g |
$352.00 | 2023-09-09 | |
| Matrix Scientific | 205355-1g |
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine, 95% |
556777-69-6 | 95% | 1g |
$579.00 | 2023-09-09 | |
| TRC | P994715-10mg |
4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine |
556777-69-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P994715-50mg |
4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine |
556777-69-6 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P994715-100mg |
4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine |
556777-69-6 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM237653-50mg |
4-(2-(Pyridin-2-yl)-1H-indol-3-yl)butan-1-amine |
556777-69-6 | 95%+ | 50mg |
$334 | 2023-02-02 | |
| Chemenu | CM237653-100mg |
4-(2-(Pyridin-2-yl)-1H-indol-3-yl)butan-1-amine |
556777-69-6 | 95%+ | 100mg |
$474 | 2023-02-02 | |
| Key Organics Ltd | MS-21553-0.5G |
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine |
556777-69-6 | >95% | 0.5g |
£428.00 | 2025-02-08 | |
| Key Organics Ltd | MS-21553-1G |
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine |
556777-69-6 | >95% | 1g |
£704.00 | 2025-02-08 | |
| A2B Chem LLC | AG22540-1g |
4-(2-(Pyridin-2-yl)-1H-indol-3-yl)butan-1-amine |
556777-69-6 | 95+% | 1g |
$1816.00 | 2024-04-19 |
4-2-(Pyridin-2-yl)-1H-indol-3-ylbutan-1-amine Gerelateerde literatuur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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